1-Nonen-3-ol

Catalog No.
S1893626
CAS No.
21964-44-3
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nonen-3-ol

CAS Number

21964-44-3

Product Name

1-Nonen-3-ol

IUPAC Name

non-1-en-3-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3

InChI Key

DWUPJMHAPOQKGJ-UHFFFAOYSA-N

SMILES

CCCCCCC(C=C)O

Canonical SMILES

CCCCCCC(C=C)O

Reference Compound

Due to its well-defined structure and readily available commercial sources, 1-Nonen-3-ol is often used as a reference compound in analytical chemistry. Researchers employ it for tasks like calibrating instruments and validating analytical methods for separating and identifying similar compounds [].

Investigating Potential Biological Activities

Additionally, there have been preliminary investigations into the use of 1-Nonen-3-ol as a drug delivery system. These studies are still in their early stages, and more research is required to determine its effectiveness and safety for such applications.

It is important to note that currently, 1-Nonen-3-ol is not approved for any therapeutic or commercial uses.

Understanding Natural Products

Since 1-Nonen-3-ol has been identified in some plant essential oils [], researchers might use it to investigate the chemical composition and potential biological activities of these natural products. This can contribute to the discovery of new drugs or natural insecticides.

1-Nonen-3-ol is an unsaturated alcohol with the molecular formula C9H18OC_9H_{18}O and a CAS number of 21964-44-3. It features a nonene chain with a hydroxyl group located at the third carbon position. This compound appears as a clear, colorless liquid and is known for its distinctive odor, often described as floral or fruity, which makes it of interest in flavor and fragrance applications .

The mechanism of action of 1-Nonen-3-ol is not well documented in publicly available scientific literature. However, its interaction with olfactory receptors, the proteins responsible for smell, is likely important for its use in perfumery [].

Typical of unsaturated alcohols. Key reactions include:

  • Ozonolysis: This reaction involves the cleavage of the double bond in the presence of ozone, leading to the formation of aldehydes or ketones. Studies have shown that 1-nonen-3-ol reacts with ozone, producing secondary organic aerosols, which are significant in atmospheric chemistry .
  • Hydrogenation: The double bond can be hydrogenated to form 1-nonanol, a saturated alcohol. This reaction is commonly catalyzed by metal catalysts under high pressure and temperature conditions.
  • Esterification: 1-Nonen-3-ol can react with acids to form esters, which are often used in perfumery and flavoring due to their pleasant aromas.

Research indicates that 1-nonen-3-ol exhibits antimicrobial properties. It has been studied for its potential effects against various bacterial strains, suggesting its utility in food preservation and as a natural antimicrobial agent. Additionally, its olfactory properties may influence human behavior and mood, making it a candidate for further studies in aromatherapy and behavioral science .

1-Nonen-3-ol can be synthesized through several methods:

  • Grignard Reaction: One common method involves the reaction of propenal with hexylmagnesium bromide in diethyl ether. This method allows for the formation of the desired alcohol through nucleophilic addition .
  • Oligomerization: Another approach is through the oligomerization of alkenes under acidic conditions, which can yield various chain lengths including nonenols.
  • Biotechnological Methods: Recent advancements have explored using microbial fermentation processes to produce 1-nonen-3-ol from renewable resources, highlighting its potential in sustainable chemistry.

1-Nonen-3-ol finds applications across various industries:

  • Flavor and Fragrance Industry: Due to its pleasant scent, it is used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes.
  • Pharmaceuticals: Its antimicrobial properties make it a candidate for use in formulations aimed at preventing microbial growth.
  • Research: It serves as a model compound in studies related to atmospheric chemistry and organic synthesis.

Studies have investigated the interactions of 1-nonen-3-ol with other volatile organic compounds and environmental factors. Its reactions with ozone highlight its role in secondary organic aerosol formation, which has implications for air quality and climate change. Additionally, research into its sensory interactions suggests that it may modulate human responses to other odors, influencing consumer preferences in products .

Several compounds share structural similarities with 1-nonen-3-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Octen-3-olC8H16OC_8H_{16}OShorter carbon chain; used similarly in fragrances.
2-OctenalC8H14OC_8H_{14}OContains a carbonyl group; more reactive than alcohols.
1-Penten-3-olC5H10OC_5H_{10}OShorter chain; often used in similar applications but less potent aroma.
1-Hepten-3-olC7H14OC_7H_{14}OIntermediate chain length; similar applications but distinct odor profile.

The uniqueness of 1-nonen-3-ol lies in its specific chain length and functional group positioning, contributing to its distinctive olfactory characteristics and reactivity compared to these similar compounds .

XLogP3

3.1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

21964-44-3

Wikipedia

1-nonen-3-ol

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

1-Nonen-3-ol: ACTIVE

Dates

Modify: 2023-08-16

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